![molecular formula C13H16N2O2 B2955346 Tert-butyl 5-amino-1H-indole-2-carboxylate CAS No. 152213-43-9](/img/structure/B2955346.png)
Tert-butyl 5-amino-1H-indole-2-carboxylate
Overview
Description
“Tert-butyl 5-amino-1H-indole-2-carboxylate” is a chemical compound . It is used as an intermediate in the preparation of other compounds .
Synthesis Analysis
The synthesis of “Tert-butyl 5-amino-1H-indole-2-carboxylate” and similar compounds has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis
The molecular structure of “Tert-butyl 5-amino-1H-indole-2-carboxylate” is represented by the formula C13H16N2O2 . The SMILES string representation is Cl.CC©©OC(=O)n1ccc2cc(CN)ccc12 .Chemical Reactions Analysis
Indole derivatives, such as “Tert-butyl 5-amino-1H-indole-2-carboxylate”, have been found in many important synthetic drug molecules. They play a significant role in cell biology and have various biologically vital properties .Physical And Chemical Properties Analysis
“Tert-butyl 5-amino-1H-indole-2-carboxylate” has a molecular weight of 232.28 and a predicted density of 1.212±0.06 g/cm3. The predicted boiling point is 420.3±25.0 °C .Scientific Research Applications
Organic Synthesis Applications
Facile Synthesis and Anticancer Assessment : A study demonstrated the synthesis of derivatives related to "Tert-butyl 5-amino-1H-indole-2-carboxylate" which were evaluated for their anticancer activity. Specifically, deaza analogues of bis-indole alkaloid topsentin showed no significant activity against a panel of human tumor cell lines, with one compound exhibiting moderate activity against specific lung and CNS cancer lines (Carbone et al., 2013).
Selective Deprotection of N-Boc : Another application involves the deprotection of N-Boc (tert-butoxycarbonyl), a widely used protective group in organic synthesis. A method using silica gel in refluxing toluene was reported for the deprotection of N-Boc, demonstrating high yields and applicability to N-Boc protected indoline, including derivatives that are challenging to deprotect by other mild methods (Min, 2007).
Medicinal Chemistry Applications
Copper-Catalyzed C-H Oxidation/Cross-Coupling : A novel method involving the selective copper-catalyzed α arylation of α-amino carbonyl substrates was developed. This method uses tert-butyl hydroperoxide (TBHP) and provides a new strategy for synthesizing α-aryl α-imino and α-aryl α-oxo carbonyl compounds, demonstrating the versatility of "Tert-butyl 5-amino-1H-indole-2-carboxylate" derivatives in medicinal chemistry applications (Wu et al., 2012).
Carbazole Alkaloids Synthesis : A method for the benzannulation of indoles to carbazoles was reported, showcasing the synthesis of naturally occurring carbazole alkaloids like olivacine and asteropusazole A. This process uses γ-carbonyl tert-butylperoxide as a diene building block for π-extension of simple indoles, illustrating the role of "Tert-butyl 5-amino-1H-indole-2-carboxylate" derivatives in the synthesis of complex organic molecules (Zheng et al., 2014).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “Tert-butyl 5-amino-1H-indole-2-carboxylate” is not available, similar compounds have been associated with certain hazards. For example, tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride has hazard statements H302, H315, H319, H335 and precautionary statements P261, P305, P338, P351 .
Future Directions
properties
IUPAC Name |
tert-butyl 5-amino-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTGULOCVMYUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-amino-1H-indole-2-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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